O=C(OC)C1OC(C=CC=C2)=C2OC1
.
5.2 Applications:* Solubility Studies: Determining the solubility of the compound and its derivatives in different solvents is essential for conducting chemical reactions and developing pharmaceutical formulations. [] * Stability Studies: Assessing the stability of the compound under different conditions (temperature, pH, light) is crucial for determining appropriate storage conditions and understanding its potential degradation pathways.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6